molecular formula C19H12N4O4 B11648768 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11648768
M. Wt: 360.3 g/mol
InChI Key: IXBLACVRVNQIHI-UHFFFAOYSA-N
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Description

2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a nitro group, an oxazole ring fused with a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

Major Products

    Reduction: Produces amines.

    Substitution: Yields substituted benzamides.

    Hydrolysis: Results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of a nitro group, an oxazole ring fused with a pyridine ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H12N4O4

Molecular Weight

360.3 g/mol

IUPAC Name

2-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H12N4O4/c24-18(14-7-1-2-8-15(14)23(25)26)21-13-6-3-5-12(11-13)19-22-17-16(27-19)9-4-10-20-17/h1-11H,(H,21,24)

InChI Key

IXBLACVRVNQIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-]

Origin of Product

United States

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